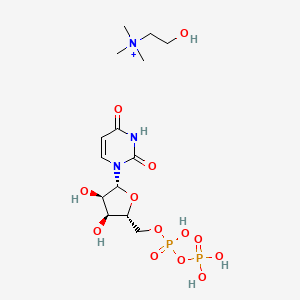
Maleato de Flupirtina Impureza E
Descripción general
Descripción
Flupirtine Maleate Impurity E, also known as 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine, is a compound related to Flupirtine . Flupirtine is an aminopyridine that functions as a centrally acting non-opioid analgesic .
Synthesis Analysis
During the manufacturing of flupirtine maleate, two unknown impurities were found in the laboratory batches in the range of 0.05-1.0% along with the known impurities in HPLC analysis . These unknown impurities were obtained from the enriched mother liquor by column chromatography .Molecular Structure Analysis
The molecular structure of Flupirtine Maleate Impurity E was determined based on complete spectral analysis (MS, (1)H, (13)C, 2D NMR and IR) and knowledge of the synthetic scheme of flupirtine maleate .Chemical Reactions Analysis
The formation of impurities in flupirtine maleate was discussed, and a plausible mechanism for the formation of impurities and their synthesis has also been discussed .Physical and Chemical Properties Analysis
Flupirtine is a derivative of triaminopyridine with a chemical formula of ethyl-N-{2-amino-6-(4-fluorophenylmethylamino)pyridine-3 yl}cabamate . It is available as the maleate salt because flupirtine is itself poorly water soluble . Flupirtine is a base and is weakly lipophilic .Aplicaciones Científicas De Investigación
Aplicaciones Analgésicas
El maleato de flupirtina se utiliza como analgésico para el dolor agudo, en casos de moderado a severo {svg_1}. Actúa como un antagonista del receptor N-metil-D-aspartato, pero no se une al receptor {svg_2}.
Desarrollo de Métodos Analíticos
Se estableció un nuevo método de cromatografía líquida de alta resolución (HPLC) de fase inversa para el análisis de flupirtina en materias primas y productos terminados {svg_3}. Este método podría usarse para la cuantificación de flupirtina por HPLC de fase inversa en forma de dosis de tableta {svg_4}.
Aplicaciones Antioxidantes
Se ha demostrado que la flupirtina tiene poderosas propiedades antioxidantes. Por ejemplo, la coin inyección de flupirtina atenuó significativamente los efectos en la retina causados por SNP en proteínas y ARNm de la retina {svg_5}.
Aplicaciones Antivirales
Se ha sintetizado y caracterizado un derivado del compuesto, 2-(2-(4-fluorofenil)-2-oxoetil)-6-metil-5-(4-metilbencil)piridazin-3(2H)-ona, y tiene una posible eficacia farmacéutica como agente antiviral {svg_6} {svg_7}.
Aplicaciones Anticancerígenas
Se ha demostrado que ciertos tipos de células cancerosas exhiben actividad biológica contra este compuesto. Además, también se ha explorado la síntesis de nuevos derivados para aplicaciones anticancerígenas.
Aplicaciones Antibacterianas y Antifúngicas
También se ha demostrado que este compuesto exhibe actividad antibacteriana y antifúngica.
Mecanismo De Acción
Target of Action
Flupirtine Maleate Impurity E primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
It upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity . It is primarily mediated through alpha-2 adrenergic mechanisms .
Pharmacokinetics
Flupirtine Maleate Impurity E is a hydrophilic compound. It is completely absorbed from the gastrointestinal tract with a bioavailability of 90% by oral route and 70% by rectal route . The biotransformation of Flupirtine Maleate Impurity E takes place in the liver. It is converted to two primary metabolites, p-fluoro-hippuric acid and an acetylated metabolite that has 20% to 30% of the analgesic activity of the parent compound .
Result of Action
The molecular and cellular effects of Flupirtine Maleate Impurity E’s action include the upregulation of Bcl-2, increase in glutathione levels, activation of an inwardly rectifying potassium channel, and delay in the loss of intermitochondrial membrane calcium retention capacity .
Análisis Bioquímico
Biochemical Properties
2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is associated with the activation of potassium K V 7 (KCNQ) channels and additional GABA A ergic mechanisms . It interacts with these channels and mechanisms, leading to a series of therapeutic possibilities .
Cellular Effects
The compound exerts its effects on various types of cells, including neuronal and non-neuronal cells . It influences cell function by suppressing over-excitability of these cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The main mode of action of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is the activation of potassium K V 7 (KCNQ) channels . It also exhibits additional GABA A ergic mechanisms . These actions result in the suppression of over-excitability of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine change over time . The compound shows stability, but degradation products have been observed in long-term studies .
Dosage Effects in Animal Models
The effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine vary with different dosages in animal models . It has been shown to be effective in treating a range of acute and persistent pain conditions .
Metabolic Pathways
2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Propiedades
IUPAC Name |
2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXUYPTGXNDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)




